N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-17(11-19,13-5-6-13)20-16(23)10-21(2)9-15(22)12-3-7-14(18)8-4-12/h3-4,7-8,13,15,22H,5-6,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDZFCIOAIPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)CC(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24FN3O
- Molecular Weight : 345.4 g/mol
- CAS Number : 1424180-89-1
This compound features a cyano group, cyclopropyl moiety, and a fluorophenyl substituent, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Janus Kinase (JAK) Inhibition : Similar compounds have been noted for their ability to inhibit JAK pathways, which are crucial in mediating inflammatory responses and hematopoiesis .
- Antifungal Activity : Some derivatives of related structures have demonstrated antifungal properties, suggesting a potential for similar activity in this compound .
- Antioxidant Properties : The presence of the fluorophenyl group may enhance antioxidant activity, providing protective effects against oxidative stress .
Biological Activity Data
Case Studies and Research Findings
Research has highlighted the compound's potential therapeutic applications:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
- Cytotoxicity Studies : In cancer cell lines, the compound exhibited selective cytotoxicity, suggesting a possible role in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Impact of Substituents on Properties
- Cyclopropane Ring : Enhances metabolic stability compared to linear alkyl chains (e.g., cyclohexyl in ) but may reduce solubility .
- Hydroxyethyl-Methylamino Group: Likely improves water solubility relative to sulfanyl or naphthyl substituents () .
- Fluorophenyl Moieties : The 4-fluorophenyl group in the target compound may offer better target affinity than 2,4-difluoro or 3,5-difluoro analogs due to optimized steric and electronic effects .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide?
- Methodological Answer : Focus on modular synthesis strategies. For example, the cyclopropyl and 4-fluorophenyl groups can be synthesized separately and coupled via C–N bond formation. Evidence from analogous acetamide syntheses suggests using dichloromethane as a solvent with triethylamine to facilitate amide coupling (e.g., synthesis of N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide in ). Purification via column chromatography or recrystallization (toluene evaporation method ) is critical. Validate intermediates using H NMR (e.g., δ 2.04 ppm for methyl groups in acetamide derivatives ).
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : Assign peaks systematically:
- The 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.46–7.31 ppm in N-(4’-fluoro-[1,1'-biphenyl]-2-yl)acetamide ).
- The cyclopropyl group’s protons may appear as multiplets near δ 1.0–2.5 ppm.
- Hydroxyethyl and methylamino groups can be identified via exchangeable protons (broad signals at δ ~6.98 ppm ). Use C NMR to confirm cyano (δ ~115–120 ppm) and carbonyl (δ ~170 ppm) groups.
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer : Combine liquid-liquid extraction (e.g., dichloromethane/brine ) with recrystallization. For polar byproducts, silica gel chromatography using ethyl acetate/hexane gradients is effective. Monitor purity via HPLC with UV detection (λ ~254 nm for fluorophenyl absorption).
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback to reduce trial-and-error (e.g., optimizing hypervalent iodine-mediated C–N coupling ). Use software like Gaussian or ORCA to calculate transition states and identify energy barriers.
Q. What strategies address contradictory spectral data during structural characterization?
- Methodological Answer : Cross-validate with multiple techniques:
- If NMR signals overlap (e.g., cyclopropyl vs. methyl protons), use 2D NMR (COSY, HSQC) for assignment .
- For unexpected byproducts, perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Reconcile discrepancies by repeating reactions under controlled conditions (e.g., inert atmosphere, strict temperature control ).
Q. How can reaction engineering improve yield and scalability?
- Methodological Answer : Optimize parameters via design of experiments (DoE):
- Vary solvent polarity (e.g., dichloromethane vs. THF) to assess coupling efficiency .
- Use membrane technologies (e.g., nanofiltration) for continuous separation of intermediates .
- Monitor reaction kinetics in real-time using inline FTIR or Raman spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
